

(R)-Ketodoxapram: A Technical Guide to Binding Affinity and Kinetics

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Compound of Interest

Compound Name: Ketodoxapram, (R)-

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Abstract

This technical guide provides a comprehensive overview of the current understanding of (R)-Ketodoxapram's binding affinity and kinetics, placed within the broader context of its parent compound, doxapram. Doxapram, a respiratory stimulant, functions primarily through the inhibition of TWIK-related acid-sensitive potassium (TASK) channels. This document synthesizes the available quantitative data, details the experimental protocols for assessing binding characteristics, and presents visual diagrams of the relevant signaling pathways and experimental workflows. Due to a scarcity of direct research on (R)-Ketodoxapram, this guide extrapolates from data on doxapram's enantiomers and its active metabolite, ketodoxapram, to provide a foundational understanding for future research and drug development.

Introduction

Doxapram is a well-established central nervous system and respiratory stimulant.^[1] It is administered as a racemic mixture of its (R)- and (S)-enantiomers. The primary mechanism of action for doxapram involves the inhibition of potassium channels, specifically the TASK-1 (KCNK3) and TASK-3 (KCNK9) channels.^{[1][2]} This inhibition, particularly in the chemoreceptor cells of the carotid body, leads to membrane depolarization, an influx of calcium, and subsequent stimulation of respiratory centers in the brainstem.^{[3][4][5]}

Doxapram is metabolized in the body to an active metabolite, ketodoxapram.[6][7][8] While the pharmacological activity of ketodoxapram has been noted, specific investigations into the binding affinity and kinetics of its individual enantiomers, such as (R)-Ketodoxapram, are not extensively reported in the current scientific literature. However, studies on the enantiomers of the parent compound, doxapram, have revealed a degree of stereoselectivity in their interaction with TASK channels. The positive enantiomer of doxapram, GAL-054, has been shown to be a more potent antagonist of TASK channels compared to the negative enantiomer, GAL-053.[9]

This guide aims to consolidate the available data on doxapram and its derivatives to provide a detailed technical resource for researchers.

Binding Affinity and Kinetics Data

Quantitative data on the binding affinity of doxapram and its enantiomers for TASK channels is primarily presented as IC₅₀ values, which represent the concentration of the drug that inhibits 50% of the channel's activity. Direct kinetic parameters such as K_{on} and K_{off} rates for (R)-Ketodoxapram are not currently available.

Table 1: Inhibitory Concentration (IC₅₀) of Doxapram and its Analogs on TASK Channels

Compound	Channel	Species	IC ₅₀	Reference
Doxapram	TASK-1	Human	410 nM	[1]
Doxapram	TASK-3	Human	37 μM	[1]
Doxapram	TASK-1/TASK-3 Heterodimer	Human	9 μM	[1]
Doxapram	TASK-3	Rat	22 μM	[10]
GAL-054 ((+)-enantiomer)	TASK Channels	Not Specified	More potent than doxapram	[9]
GAL-053 ((-)-enantiomer)	TASK Channels	Not Specified	Little inhibitory effect	[9]

Signaling Pathway

The primary signaling pathway initiated by doxapram and, by extension, its active metabolite ketodoxapram, involves the modulation of TASK channels in the carotid body. The inhibition of these potassium channels leads to a cascade of events culminating in the stimulation of respiration.

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